Aqueous Solubility vs. Magnesium Hydrogen Phosphate
The trimagnesium phosphate docosahydrate form, Mg₃(PO₄)₂·22H₂O—the most hydrated naturally occurring phase of the target compound—exhibits a pKₛₚ of 23.70 ± 0.12, which is approximately 18 orders of magnitude less soluble than the closest dibasic analog, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O, pKₛₚ = 5.83 ± 0.01). The anhydrous form, Mg₃(PO₄)₂, yields a near-identical pKₛₚ of 23.28 ± 0.01 [1]. This extreme insolubility is the mechanistic basis for the compound's utility as a slow-release nutrient source and a stable mineral matrix in cementitious biomaterials, where premature dissolution would compromise structural integrity.
| Evidence Dimension | Aqueous solubility (pKₛₚ, 25 °C, pure water) |
|---|---|
| Target Compound Data | pKₛₚ = 23.70 ± 0.12 (Mg₃(PO₄)₂·22H₂O); pKₛₚ = 23.28 ± 0.01 (anhydrous Mg₃(PO₄)₂) |
| Comparator Or Baseline | pKₛₚ = 5.83 ± 0.01 (MgHPO₄·3H₂O, dimagnesium phosphate trihydrate) |
| Quantified Difference | ΔpKₛₚ ≈ +17.87 (Mg₃(PO₄)₂·22H₂O vs. MgHPO₄·3H₂O). This corresponds to a solubility factor difference of ~10¹⁸. |
| Conditions | Water at ambient temperature; solubility determined by equilibration and chemical analysis of saturated solutions. (Racz & Soper, 1968) |
Why This Matters
For procurement targeting controlled-release fertilizer matrices, pharmaceutical antacids requiring prolonged gastric retention, or bone cements demanding in situ structural persistence, the ~18-order-of-magnitude solubility gap makes tribasic and dibasic magnesium phosphates functionally non-substitutable.
- [1] Racz, G.J., and Soper, R.J. 'Solubility of Dimagnesium Phosphate Trihydrate and Trimagnesium Phosphate.' Canadian Journal of Soil Science, vol. 48, no. 2, 1968, pp. 265–269. doi:10.4141/cjss68-033. View Source
